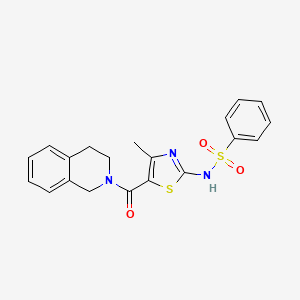
N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research data.
Structural Overview
This compound features:
- Thiazole moiety : Often linked to antimicrobial and anticancer properties.
- Tetrahydroisoquinoline core : Known for neuropharmacological effects and involvement in various biological activities.
- Benzenesulfonamide structure : Associated with enzyme inhibition and receptor modulation.
Biological Activity
The biological activity of this compound is inferred from studies of structurally similar compounds. Key activities include:
- Antimicrobial Activity : Compounds with similar thiazole and sulfonamide structures have demonstrated efficacy against various pathogens. For instance, derivatives have shown potential in inhibiting bacterial growth by disrupting cell membranes or inhibiting essential enzymes.
- Anticancer Properties : The tetrahydroisoquinoline component is known for its role in inhibiting cancer cell proliferation. Research indicates that similar compounds can act as selective estrogen receptor modulators and inhibit kinases involved in cancer progression .
- Neuropharmacological Effects : Given the presence of the tetrahydroisoquinoline structure, this compound may exhibit neuroprotective effects and could be explored for applications in treating neurodegenerative diseases.
While specific mechanisms for this compound are not fully elucidated due to limited research, related compounds suggest possible interactions with:
- Enzymes : Binding to enzymes involved in cellular signaling pathways.
- Receptors : Modulating receptor activity that influences cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals insights into its potential biological activities.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Thiazole ring present | Antimicrobial activity |
| 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Benzene sulfonamide structure | Neurotoxic and antimicrobial activities |
| 4-(1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide | Tetrahydroisoquinoline core | Cancer cell proliferation inhibition |
Case Studies and Research Findings
While specific case studies on this compound are scarce due to its recent emergence in research contexts, preliminary findings suggest:
属性
IUPAC Name |
N-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-14-18(19(24)23-12-11-15-7-5-6-8-16(15)13-23)27-20(21-14)22-28(25,26)17-9-3-2-4-10-17/h2-10H,11-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBVHVMCCDPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














